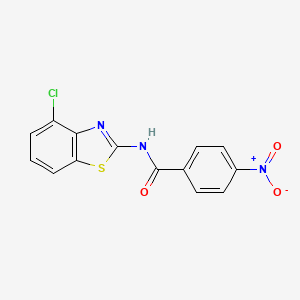
1-(4-chlorobenzyl)-4-(3-methoxybenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzyl)-4-(3-methoxybenzyl)piperazine, commonly known as CBMP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. CBMP has been found to exhibit various biological activities, including antitumor, antidepressant, and antifungal properties.
Mecanismo De Acción
The mechanism of action of CBMP is not fully understood. However, it has been proposed that CBMP exerts its antitumor activity by inducing apoptosis, which is a programmed cell death process. CBMP has also been found to inhibit the growth of cancer cells by disrupting the microtubule network, which is essential for cell division. In addition, CBMP has been found to inhibit the activity of monoamine oxidase, which is an enzyme that breaks down serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which are involved in the regulation of mood and emotions.
Biochemical and Physiological Effects:
CBMP has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which leads to the inhibition of tumor growth. CBMP has also been found to disrupt the microtubule network in cancer cells, which is essential for cell division. Additionally, CBMP has been found to increase the levels of serotonin and norepinephrine in the brain, which are involved in the regulation of mood and emotions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CBMP has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has been extensively studied for its potential applications in medicinal chemistry. CBMP has been found to exhibit promising antitumor, antidepressant, and antifungal properties, which make it a valuable compound for further research. However, CBMP also has some limitations for lab experiments. Its mechanism of action is not fully understood, and it may have potential side effects that need to be further investigated.
Direcciones Futuras
There are several future directions for the research of CBMP. One potential direction is to further investigate its mechanism of action, particularly its ability to induce apoptosis in cancer cells. Another potential direction is to explore its potential applications in the treatment of other diseases, such as depression and fungal infections. Additionally, further research is needed to determine the potential side effects of CBMP and to develop more effective and selective derivatives of CBMP.
Métodos De Síntesis
The synthesis of CBMP involves the reaction of 4-chlorobenzyl chloride and 3-methoxybenzyl piperazine in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane. The resulting product is purified by column chromatography to obtain pure CBMP.
Aplicaciones Científicas De Investigación
CBMP has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit promising antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer cells. CBMP has also been found to possess antidepressant properties, as it increases the levels of serotonin and norepinephrine in the brain. Additionally, CBMP has been found to exhibit antifungal activity against Candida albicans, which is a common fungal pathogen.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O/c1-23-19-4-2-3-17(13-19)15-22-11-9-21(10-12-22)14-16-5-7-18(20)8-6-16/h2-8,13H,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWJCGOHAHJKNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B5808750.png)

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide](/img/structure/B5808758.png)




![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)propanamide](/img/structure/B5808786.png)

![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5808796.png)
![2-[3-(acetylamino)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5808808.png)
![4-{5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1H-tetrazol-1-yl}benzamide](/img/structure/B5808821.png)

![2,4-dichloro-6-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5808838.png)